molecular formula C29H41F3N4O5Si B13690108 5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one

5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one

Cat. No.: B13690108
M. Wt: 610.7 g/mol
InChI Key: QMDKNRVAGMKAIN-UHFFFAOYSA-N
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Description

The compound 5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one is a complex organic molecule that features a variety of functional groups, including a piperidine ring, an isoindoline moiety, a trifluoromethyl group, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Isoindoline Moiety: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-substituted benzylamine.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using a Boc-protected piperidine derivative.

    Attachment of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and isoindoline moieties.

    Reduction: Reduction reactions can be used to modify the pyridazinone core or the trifluoromethyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonates are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the pyridazinone core could produce a dihydropyridazine derivative.

Scientific Research Applications

5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its target pathways.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(methyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one
  • 5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(fluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one
  • 5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(chloromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one

Uniqueness

The uniqueness of 5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C29H41F3N4O5Si

Molecular Weight

610.7 g/mol

IUPAC Name

tert-butyl 4-[[2-[6-oxo-5-(trifluoromethyl)-1-(2-trimethylsilylethoxymethyl)pyridazin-4-yl]-1,3-dihydroisoindol-5-yl]oxy]piperidine-1-carboxylate

InChI

InChI=1S/C29H41F3N4O5Si/c1-28(2,3)41-27(38)34-11-9-22(10-12-34)40-23-8-7-20-17-35(18-21(20)15-23)24-16-33-36(19-39-13-14-42(4,5)6)26(37)25(24)29(30,31)32/h7-8,15-16,22H,9-14,17-19H2,1-6H3

InChI Key

QMDKNRVAGMKAIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(CN(C3)C4=C(C(=O)N(N=C4)COCC[Si](C)(C)C)C(F)(F)F)C=C2

Origin of Product

United States

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